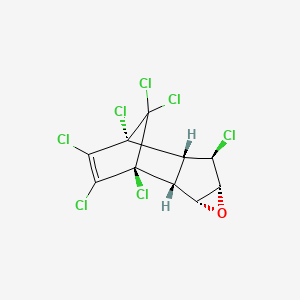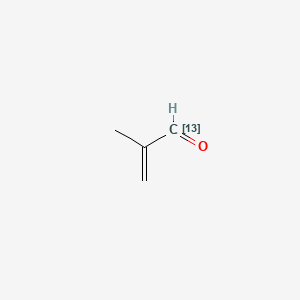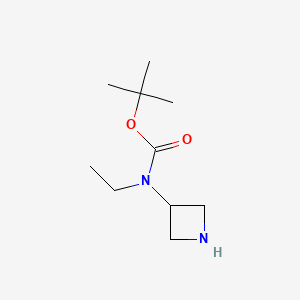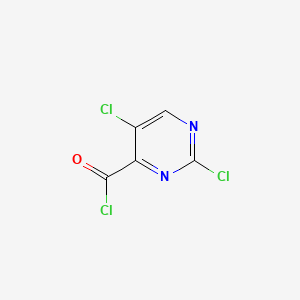
Heptachlor Epoxide A
説明
Heptachlor Epoxide A is a man-made compound that appears as a white powder . It is created when a substance called heptachlor is released to the environment and mixes with oxygen . Bacteria and animals break down heptachlor to form heptachlor epoxide .
Synthesis Analysis
Heptachlor Epoxide is formed by biological and chemical transformation of heptachlor in the environment . The competitive formation of a variety of epoxides strongly depends on the reaction conditions .Molecular Structure Analysis
The molecular structure of Heptachlor Epoxide A has been investigated using various methods such as nuclear magnetic resonance and mass spectral characteristics .Chemical Reactions Analysis
The study on the mechanism of the epoxidation of Heptachlor showed the formation of new epoxides C – F and an intermediate (I), characterizing with high stability .Physical And Chemical Properties Analysis
Heptachlor Epoxide A is a crystalline solid . It is slightly soluble in water but soluble in most organic solvents .科学的研究の応用
Biodegradation in Contaminated Soils
Heptachlor Epoxide A has been the subject of studies involving biodegradation by white-rot fungi (WRF). The fungi, specifically Pleurotus ostreatus, have shown the ability to transform Heptachlor Epoxide A into less toxic metabolites, making it a candidate for bioremediation of contaminated environments .
Environmental Persistence and Toxicity Analysis
Research has been conducted on the persistence and toxicity of Heptachlor Epoxide A in the environment. It is recognized as a persistent organic pollutant with significant implications for soil, water, and sediment contamination. Understanding its behavior and impact is crucial for developing remediation strategies .
Analytical Chemistry and Separation Techniques
Trans-Heptachlor Epoxide is often analyzed alongside other environmental pollutants in multi-residue analyses. The compound’s unique properties are utilized to test and improve chromatographic separation techniques, which are essential for environmental monitoring and ensuring public health safety .
Toxicity Reduction via Enzymatic Activity
Studies have explored the reduction of Heptachlor Epoxide A’s toxicity through enzymatic activity in aquatic organisms. The invention of novel microorganisms capable of metabolizing Heptachlor Epoxide A into less toxic forms is a promising area of research for mitigating its environmental impact .
Removal from Aqueous Solutions
Heptachlor Epoxide A’s removal from water has been investigated using nano zero-valent iron. This research is aligned with Sustainable Development Goal 6, which focuses on clean water and sanitation. The findings contribute to the development of effective methods for purifying water from toxic pesticides .
作用機序
Target of Action
Heptachlor Epoxide A, also known as trans-Heptachlor Epoxide, primarily targets the nervous system and liver in mammals . It also impacts the reproductive system . The reproductive system is the most sensitive target in mature animals exposed to heptachlor .
Mode of Action
Heptachlor Epoxide A interacts with its targets, causing various changes. It is absorbed rapidly from the gastrointestinal tract of rats following intragastric administration, as shown by its detection in blood within 1 hour after dosing .
Biochemical Pathways
Heptachlor Epoxide A affects several biochemical pathways. It is degraded via two pathways simultaneously . The first pathway involves hydroxylation at the C1 position of heptachlor to 1-hydroxychlordene, followed by epoxidation and dechlorination to chlordene epoxide. The second pathway involves epoxidation at the C2 and C3 positions of heptachlor to heptachlor epoxide, which is then further transformed to chlordene epoxide by a dechlorination reaction, or degraded to heptachlor diol by a hydrolysis reaction .
Pharmacokinetics
Heptachlor Epoxide A exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is absorbed rapidly from the gastrointestinal tract of rats following intragastric administration . Once in the body, it is detected in blood, liver, kidney, and adipose tissue within 1 hour . Most of the heptachlor, heptachlor epoxide, and other breakdown products leave the body in the feces within a few days after exposure .
Result of Action
The result of Heptachlor Epoxide A’s action is the conversion of heptachlor and its metabolites into less-toxic small molecular metabolites by a series of reactions such as epoxidation, hydrolysis, and dechlorination .
Action Environment
Heptachlor Epoxide A’s action, efficacy, and stability are influenced by environmental factors. Heptachlor and heptachlor epoxide can enter the air, soil, groundwater, and surface water from leaks at hazardous waste sites or landfills . Heptachlor sticks to soil very strongly and evaporates slowly into the air . . These environmental factors play a significant role in the distribution and persistence of Heptachlor Epoxide A in the environment.
Safety and Hazards
特性
IUPAC Name |
(1S,2R,3R,5R,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl7O/c11-3-1-2(4-5(3)18-4)9(15)7(13)6(12)8(1,14)10(9,16)17/h1-5H/t1-,2+,3+,4+,5-,8+,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFXBSWRVIQKOD-WOBUKFROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]12[C@@H]([C@H]([C@H]3[C@@H]1O3)Cl)[C@]4(C(=C([C@@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058752 | |
| Record name | Heptachlor epoxide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptachlor Epoxide A | |
CAS RN |
28044-83-9 | |
| Record name | 2,5-Methano-2H-indeno(1,2-b)oxirene, 2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-, (1aR,1bR,2S,5R,5aS,6R,6aR)-rel- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028044839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptachlor epoxide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptachlor endo-epoxide isomer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of Heptachlor Epoxide A?
A1: Heptachlor Epoxide A is represented by the molecular formula C10H5Cl7O and has a molecular weight of 373.3 g/mol.
Q2: What is known about the material compatibility and stability of Heptachlor Epoxide A?
A: Heptachlor Epoxide A is known for its persistence and resistance to degradation in the environment. [] It tends to accumulate in fatty tissues of organisms. [, ] Studies have shown that severe heat treatments can significantly reduce its levels in substances like butteroil. []
Q3: How does Heptachlor Epoxide A interact with its target and what are the downstream effects?
A: While a specific target for Heptachlor Epoxide A hasn't been explicitly identified in the provided research, studies suggest it might act by mimicking sex steroids or altering their levels, potentially leading to the masculinization of sexually dimorphic functions and behaviors. [] Research also points to its potential role in disrupting hormone function, classifying it as a xenoestrogen. []
Q4: Does exposure to Heptachlor Epoxide A during early development affect adult behavior?
A: Research on rats indicates that chronic, low-level exposure to technical chlordane, which metabolizes into Heptachlor Epoxide A, during pre- and postnatal periods can have sex- and dose-dependent effects on testosterone levels, behavior, and body weight in adulthood. Female offspring, for instance, exhibited improved spatial abilities and increased body weight, while males showed increased mating behaviors. []
Q5: What are the known toxicological effects of Heptachlor Epoxide A?
A: Heptachlor Epoxide A is recognized as more toxic than its parent compound, heptachlor. [, ] Studies in calves showed that it accumulates in fat tissue and can lead to poisoning. [] Research has also linked it to an increased risk of Parkinson's disease. []
Q6: What are the potential long-term effects of Heptachlor Epoxide A exposure?
A: While specific long-term effects are not extensively detailed in the research provided, its classification as a probable carcinogen and its persistence in the environment raise concerns about potential chronic health risks, particularly upon continuous exposure through contaminated food sources. [, ]
Q7: What is the environmental fate of Heptachlor Epoxide A?
A: Heptachlor Epoxide A is known for its persistence in the environment and its tendency to bioaccumulate in organisms, particularly in fatty tissues. [, , ] It has been detected in various environmental matrices, including soil, water, and biota. [, , , , , , ]
Q8: Is there evidence of Heptachlor Epoxide A biodegradation?
A: Research shows that a mixed culture of soil microorganisms can degrade Heptachlor Epoxide A to the less toxic 1-exohydroxychlordene, although the conversion rate was relatively slow at about 1% per week. []
Q9: What analytical methods are used to detect and quantify Heptachlor Epoxide A?
A: The most common method used in the research is gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS). [, , , , , , , , , , , , , , , ] These techniques offer high sensitivity and selectivity for analyzing trace levels of Heptachlor Epoxide A in various matrices.
Q10: How is the quality of analytical methods for Heptachlor Epoxide A ensured?
A: Analytical method validation is crucial to guarantee the accuracy, precision, and reliability of results. Validation procedures typically involve assessing linearity, limits of detection and quantification, recovery, and precision through replicate analyses. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)


![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)
![Bis[bis[4-(diethylamino)phenyl]methyl] Ether](/img/structure/B585046.png)

![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)
